molecular formula C12H7Cl4NO2S B11693136 2,5-dichloro-N-(2,5-dichlorophenyl)benzenesulfonamide

2,5-dichloro-N-(2,5-dichlorophenyl)benzenesulfonamide

Katalognummer: B11693136
Molekulargewicht: 371.1 g/mol
InChI-Schlüssel: WBEBMRZNBAJGJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-DICHLORO-N-(2,5-DICHLOROPHENYL)BENZENE-1-SULFONAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of two dichlorophenyl groups attached to a benzene sulfonamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N-(2,5-DICHLOROPHENYL)BENZENE-1-SULFONAMIDE typically involves the reaction of 2,5-dichloroaniline with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonamide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 2,5-DICHLORO-N-(2,5-DICHLOROPHENYL)BENZENE-1-SULFONAMIDE suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-DICHLORO-N-(2,5-DICHLOROPHENYL)BENZENE-1-SULFONAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,5-DICHLORO-N-(2,5-DICHLOROPHENYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,5-DICHLORO-N-(2,5-DICHLOROPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2,5-DICHLORO-N-(2,5-DICHLOROPHENYL)BENZENE-1-SULFONAMIDE include other dichlorophenyl derivatives and sulfonamides such as:

Uniqueness

What sets 2,5-DICHLORO-N-(2,5-DICHLOROPHENYL)BENZENE-1-SULFONAMIDE apart from similar compounds is its specific substitution pattern and the presence of both dichlorophenyl and sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H7Cl4NO2S

Molekulargewicht

371.1 g/mol

IUPAC-Name

2,5-dichloro-N-(2,5-dichlorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H7Cl4NO2S/c13-7-1-3-9(15)11(5-7)17-20(18,19)12-6-8(14)2-4-10(12)16/h1-6,17H

InChI-Schlüssel

WBEBMRZNBAJGJN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.